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Compound of Interest

Compound Name: 1-(Benzyloxy)-2-nitrobenzene

Cat. No.: B016606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Benzyloxy)-2-nitrobenzene, a

versatile chemical intermediate of significant interest in organic synthesis and medicinal

chemistry. This document delves into its chemical and physical properties, established

synthesis protocols, key chemical reactions, and its applications in the development of complex

molecules. Safety and handling considerations are also detailed to ensure its proper use in a

laboratory setting.

Compound Identification and Properties
CAS Number: 4560-41-2[1]

Synonyms: Benzyl o-nitrophenyl ether, 2-Benzyloxynitrobenzene, O-Nitrophenyl benzyl ether[2]

Chemical and Physical Properties
1-(Benzyloxy)-2-nitrobenzene is an aromatic compound characterized by a benzene ring

substituted with a benzyloxy group (-OCH₂C₆H₅) and a nitro group (-NO₂) at the ortho position.

The strong electron-withdrawing nature of the nitro group significantly influences the molecule's

reactivity.[2] It typically appears as a yellow to orange crystalline solid or a liquid, indicating a

melting point near ambient temperature.[2] The benzyloxy group enhances its solubility in many

organic solvents.[2]
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Property Value Source

Molecular Formula C₁₃H₁₁NO₃ [2]

Molecular Weight 229.23 g/mol [1]

Appearance
Yellow to orange crystalline

solid or liquid
[2]

Melting Point

~29 °C (No definitive

experimental value found,

inferred from physical state

descriptions)

Boiling Point 210 °C at 10 Torr

Solubility

Soluble in organic solvents

such as chloroform, DMSO,

and methanol. Low solubility in

water.

[2][3]

Synthesis of 1-(Benzyloxy)-2-nitrobenzene
The synthesis of 1-(Benzyloxy)-2-nitrobenzene is most commonly achieved through

nucleophilic aromatic substitution (SNAr), with the Williamson ether synthesis being a primary

example.

Williamson Ether Synthesis
This well-established method involves the reaction of a phenoxide with an alkyl halide. In the

synthesis of 1-(Benzyloxy)-2-nitrobenzene, 2-nitrophenol is deprotonated by a base to form

the corresponding phenoxide, which then acts as a nucleophile, attacking benzyl bromide in an

Sₙ2 reaction. The nitro group in the ortho position activates the aromatic ring, facilitating the

nucleophilic substitution.

Reaction Scheme:
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Caption: Williamson Ether Synthesis of 1-(Benzyloxy)-2-nitrobenzene.

Experimental Protocol: Williamson Ether Synthesis

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-nitrophenol (1 equivalent), a suitable base such as potassium carbonate

(K₂CO₃, 1.5-2 equivalents), and a polar aprotic solvent like acetone or acetonitrile.

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents)

dropwise at room temperature.

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress

using thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours.

[1]

Work-up: After cooling to room temperature, filter the reaction mixture to remove the

inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is

dissolved in an organic solvent like ethyl acetate and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate,

filtered, and concentrated. The crude product can be purified by recrystallization from a

solvent system such as ethanol/water or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) from 2-
Halonitrobenzenes
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An alternative route involves the reaction of a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or

2-chloronitrobenzene) with benzyl alcohol in the presence of a strong base. The highly

electronegative nitro group activates the ortho- and para-positions to nucleophilic attack,

making the displacement of the halide leaving group feasible.

Chemical Reactivity and Transformations
The chemical reactivity of 1-(Benzyloxy)-2-nitrobenzene is dominated by the transformations

of the nitro group and the benzyloxy moiety.

Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-

(benzyloxy)aniline, a valuable intermediate in the synthesis of pharmaceuticals and other

complex organic molecules.[1]

Reaction Scheme:

1-(Benzyloxy)-2-nitrobenzene

2-(Benzyloxy)aniline

Reducing Agent
(e.g., H₂, Pd/C or SnCl₂)

Click to download full resolution via product page

Caption: Reduction of the nitro group to form 2-(benzyloxy)aniline.

Experimental Considerations for Nitro Group Reduction:

Catalytic Hydrogenation: This is a common and efficient method using catalysts such as

palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. A significant

challenge is the potential for hydrogenolysis (cleavage) of the benzyloxy group. Careful

selection of the catalyst and reaction conditions is crucial to achieve chemoselectivity.
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Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron

powder in acetic acid are effective for reducing the nitro group while preserving the

benzyloxy ether linkage.

Cleavage of the Benzyloxy Group
The benzyloxy group can be cleaved to regenerate the phenol, 2-nitrophenol. This deprotection

is often accomplished by catalytic hydrogenolysis, the same condition that can be a side

reaction during nitro group reduction. This reactivity underscores the importance of carefully

chosen reaction conditions to achieve the desired transformation.

Applications in Research and Drug Development
1-(Benzyloxy)-2-nitrobenzene is primarily utilized as a versatile building block in organic

synthesis. Its derivatives are key intermediates in the preparation of a wide range of more

complex molecules.

Synthesis of Aniline Derivatives: As mentioned, the reduction of the nitro group provides

access to 2-(benzyloxy)aniline. This compound can then be further functionalized through

reactions targeting the amino group, such as acylation, alkylation, or diazotization, to build

more complex molecular scaffolds.

Precursor to Bioactive Molecules: The structural motif of a substituted aniline is prevalent in

many biologically active compounds. Therefore, 1-(Benzyloxy)-2-nitrobenzene serves as a

precursor in the synthesis of potential pharmaceuticals. For instance, 4-benzyloxy-3-

chloroaniline, an analog, is a building block for potential anti-cancer, anti-diabetic, and anti-

viral agents.[4]

Functional Materials: Derivatives of benzyloxy-nitrobenzene are also explored in the

development of functional materials, such as advanced sensing materials for the detection of

nitroaromatic pollutants.[1]

Spectroscopic Analysis
While a consolidated experimental spectrum for 1-(Benzyloxy)-2-nitrobenzene is not readily

available in the literature, its spectral characteristics can be predicted based on the analysis of

its constituent functional groups and data from similar compounds.
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5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the two aromatic

rings and the benzylic methylene protons.

Aromatic Protons (Nitro-substituted ring): The protons on the nitro-substituted benzene ring

will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing

effect of the nitro group, these protons will be deshielded and resonate at a lower field

compared to unsubstituted benzene. The ortho and para protons to the nitro group are

generally the most deshielded.

Aromatic Protons (Benzyl ring): The five protons of the benzyl group's phenyl ring will also

appear in the aromatic region, likely as a multiplet around δ 7.3-7.5 ppm.

Benzylic Protons (-OCH₂-): A characteristic singlet corresponding to the two benzylic protons

is expected around δ 5.0-5.3 ppm.

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

Aromatic Carbons: The six carbons of the nitro-substituted ring and the six carbons of the

benzyl ring will appear in the aromatic region (typically δ 110-160 ppm). The carbon bearing

the nitro group (ipso-carbon) is expected to be significantly deshielded.

Benzylic Carbon (-OCH₂-): The benzylic carbon is expected to resonate in the range of δ 65-

75 ppm.

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro and ether functional

groups.

N-O Stretching (Nitro group): Strong, characteristic asymmetric and symmetric stretching

vibrations are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
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C-O Stretching (Ether linkage): A strong absorption band corresponding to the C-O stretch of

the aryl ether is expected in the region of 1200-1275 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching will appear above

3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

5.4. Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 229 would be

expected. Common fragmentation patterns would likely involve the loss of the nitro group (-

NO₂) and cleavage of the benzylic ether bond, leading to fragments corresponding to the

benzyl cation (m/z 91) and the 2-nitrophenoxy radical.

Safety, Handling, and Toxicology
As with all nitroaromatic compounds, 1-(Benzyloxy)-2-nitrobenzene should be handled with

care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn.

Hazards:

Irritation: It may cause skin and eye irritation.[1]

Harmful if Swallowed: Some safety data for related compounds indicate that it may be

harmful if swallowed.[5]

Sensitivity of Nitro Compounds: Nitro compounds can be sensitive to heat and shock.[2]

Toxicology:

Specific toxicological data, such as LD50 values, for 1-(Benzyloxy)-2-nitrobenzene are not

readily available. However, the toxicology of nitrobenzene is well-studied and can provide some

guidance. Nitrobenzene is known to cause methemoglobinemia, and chronic exposure can

affect the liver, spleen, and nervous system.[6][7] It is classified by the International Agency for

Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B).[7] Given these

potential hazards, exposure to 1-(Benzyloxy)-2-nitrobenzene should be minimized.

First Aid Measures:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

Skin Contact: Wash off with soap and plenty of water.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and

incompatible materials. Dispose of in accordance with local, state, and federal regulations.

Conclusion
1-(Benzyloxy)-2-nitrobenzene is a valuable and versatile intermediate in organic synthesis. Its

synthesis is well-understood, and its reactivity, centered around the nitro and benzyloxy groups,

allows for the construction of a wide array of more complex molecules with potential

applications in medicinal chemistry and materials science. A thorough understanding of its

properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is

essential for its effective and safe utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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